molecular formula C22H19N3O5S B2655990 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 328027-91-4

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2655990
CAS No.: 328027-91-4
M. Wt: 437.47
InChI Key: SESVZRBQAJWIIK-UHFFFAOYSA-N
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Description

Historical Development of Thiazole-Benzamide Derivatives

Thiazole chemistry originated in 1887 with Arthur Hantzsch’s seminal work on the condensation of α-haloketones with thioamides to form thiazole cores. This method established the foundation for synthesizing biologically active heterocycles, with early applications focused on dyes and simple antimicrobial agents. The integration of benzamide groups into thiazole systems emerged in the mid-20th century, driven by discoveries that aromatic amides enhanced metabolic stability and target affinity. For example, the substitution of thiazole’s C2 position with benzamide moieties was shown to improve interactions with enzyme active sites, particularly in kinase inhibition.

A pivotal advancement occurred in the 1990s with the incorporation of pyrrolidinone rings into thiazole-benzamide scaffolds. This modification, exemplified by N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide, introduced conformational rigidity and hydrogen-bonding capabilities, critical for modulating receptor selectivity. Synthetic routes evolved from classical Hantzsch cyclization to multicomponent reactions, enabling precise functionalization at the thiazole C4 and benzamide N1 positions.

Table 1: Key Structural Features and Historical Milestones

Structural Component Historical Innovation Period Functional Role
Thiazole core Late 19th century Heterocyclic reactivity, π-π stacking
Benzamide substitution 1950s–1970s Metabolic stability, target affinity
Pyrrolidinone integration 1990s–present Conformational control, H-bond donor/acceptor

Position in Contemporary Medicinal Chemistry Research

In modern drug discovery, this compound is studied for its dual capacity to engage hydrophobic pockets (via dimethoxyphenyl groups) and participate in polar interactions (through pyrrolidinone carbonyls). Recent publications highlight its role as a template for kinase inhibitors, particularly targeting tyrosine kinases implicated in oncology and inflammatory diseases. The compound’s 3,4-dimethoxyphenyl moiety enhances lipid solubility, facilitating blood-brain barrier penetration in neurotherapeutic applications.

Contemporary synthesis strategies emphasize atom economy and green chemistry. For instance, ligand-free palladium-catalyzed arylations enable direct functionalization of thiazole rings with aryl bromides at low catalyst loadings (0.001–0.1 mol%). Additionally, solventless mechanochemical grinding techniques have been employed to assemble 2,4-disubstituted thiazoles in >85% yield, reducing waste generation.

Table 2: Comparison of Traditional vs. Modern Synthesis Approaches

Parameter Hantzsch Method (1887) Mechanochemical Grinding (2020s)
Reaction Time 8–24 hours 15–30 minutes
Catalyst Acidic conditions None
Solvent Ethanol/dioxane Solventless
Yield 40–60% 85–95%

Conceptual Framework and Research Significance

The compound’s design embodies three principles: heterocyclic diversity , conformational restraint , and targeted hydrophobicity . The thiazole ring serves as a π-deficient aromatic system, favoring interactions with ATP-binding pockets in kinases. The benzamide group introduces planar rigidity, while the pyrrolidinone’s lactam ring adopts an envelope conformation, optimizing hydrogen bonding with residues like Asp381 in VEGFR-2.

Research significance lies in its modularity: the 3,4-dimethoxyphenyl and pyrrolidinone units can be independently modified to tune pharmacokinetic and pharmacodynamic profiles. For example, replacing methoxy groups with ethoxy or halogens alters logP values without disrupting thiazole-mediated binding. Furthermore, the compound’s synthetic accessibility via one-pot multicomponent reactions supports high-throughput derivative screening.

Structural-Activity Insights :

  • Thiazole C4 Substituents : Bulky aryl groups (e.g., 3,4-dimethoxyphenyl) enhance kinase inhibition by occupying allosteric pockets.
  • Benzamide N1 Position : Electron-withdrawing groups (e.g., pyrrolidinone) increase electrophilicity, favoring covalent interactions with cysteine residues.
  • Pyrrolidinone C2 Carbonyl : Serves as a hydrogen-bond acceptor, critical for maintaining binding pose stability.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-29-17-8-5-14(11-18(17)30-2)16-12-31-22(23-16)24-21(28)13-3-6-15(7-4-13)25-19(26)9-10-20(25)27/h3-8,11-12H,9-10H2,1-2H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESVZRBQAJWIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone The benzamide group can be introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole)

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and benzamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The pyrrolidine-2,5-dione moiety may also contribute to the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

a) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB)

  • Structural Differences : Replaces the thiazole-linked dimethoxyphenyl group with a dimethylpyrrole ring.
  • Functional Impact: MPPB enhances monoclonal antibody (mAb) production in recombinant CHO cells by increasing glucose uptake and ATP levels but suppresses galactosylation, a critical quality attribute for therapeutic mAbs .
  • Alkylpyrrole derivatives (e.g., compounds 9–14 in Table 1) caused <50% cell viability, whereas the target compound’s dimethoxyphenyl-thiazole scaffold may offer better biocompatibility .

Table 1. Key Data from Pyrrole Derivatives (Adapted from )

Compound Cell-Specific Productivity (vs. Control) Cell Viability (%)
MPPB 7.8x >80
Alkylpyrrole-9 5.2x 45
2,5-Dimethylpyrrole (13) 6.1x 85

b) EMAC2060 and EMAC2061 (Thiazol-2-yl Hydrazine Derivatives)

  • Structural Differences : Feature hydrazine-linked methoxyphenyl or dichlorophenyl groups instead of the direct dimethoxyphenyl substitution.
  • Functional Impact :
    • These compounds were synthesized for dual inhibition of HIV-1 RT polymerase and ribonuclease. Lower reaction yields (<80%) suggest synthetic challenges compared to the target compound, which may benefit from more straightforward coupling reactions .
    • The dichlorophenyl group in EMAC2061 introduces steric and electronic effects that could enhance target binding but reduce solubility relative to the dimethoxy substituents in the target compound .

Compounds with Dioxopyrrolidin-1-yl Benzamide Scaffolds

a) N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CM999689)

  • Structural Differences : Replaces the thiazole ring with a thiadiazole and incorporates an adamantane group.
  • Thiadiazole rings often exhibit stronger hydrogen-bonding capacity than thiazoles, which may alter binding kinetics .

b) 4-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide

  • Structural Differences : Substitutes the thiazole with a benzothiazole ring and adds ethyl/fluoro groups.
  • Functional Impact :
    • The fluorinated benzothiazole improves metabolic resistance but introduces electronegativity that may clash with hydrophobic binding pockets.
    • The ethyl group on nitrogen could sterically hinder interactions compared to the unsubstituted thiazole in the target compound .

Thiazole-Based Compounds with Varied Substitutions

a) 4-[3-(2-Amino-4-thiazolyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic Acid (733031-25-9)

  • Structural Differences: Combines amino-thiazole and dimethylpyrrole groups on a benzoic acid backbone.
  • Functional Impact: The free carboxylic acid group enhances solubility but limits membrane permeability compared to the benzamide in the target compound. The amino-thiazole may engage in additional hydrogen bonding, useful in enzyme inhibition .

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N6O3SC_{19}H_{18}N_{6}O_{3}S with a molecular weight of approximately 442.51 g/mol. The compound features a thiazole ring and a dioxopyrrolidine moiety, which are critical for its biological activity.

Research indicates that the compound enhances monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells. It does so by:

  • Suppressing Cell Growth : The compound reduces cell proliferation rates, which can lead to increased productivity in specific cell cultures.
  • Increasing Glucose Uptake : It enhances the cell-specific glucose uptake rate, providing more energy for antibody production.
  • Boosting ATP Levels : The intracellular adenosine triphosphate (ATP) levels rise, indicating improved metabolic activity during antibody synthesis.
  • Modulating Glycosylation : The compound suppresses galactosylation on monoclonal antibodies, a critical quality attribute for therapeutic proteins .

Case Studies

  • Monoclonal Antibody Production :
    • A study screened over 23,000 compounds and identified this compound as a potent enhancer of monoclonal antibody production in CHO cells. The results showed that this compound could increase the yield of antibodies significantly while maintaining cell viability .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the structure-activity relationship revealed that certain structural components of the compound are crucial for its activity. Specifically, the 2,5-dimethylpyrrole fragment was identified as particularly effective in enhancing productivity in cell cultures .

Data Table: Biological Activity Summary

Biological Activity Effect Mechanism
Monoclonal Antibody ProductionIncreased yieldSuppression of cell growth; enhanced glucose uptake
Intracellular ATP LevelsIncreasedEnhanced metabolic activity
Glycosylation ControlReduced galactosylationModulation of glycan profiles

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